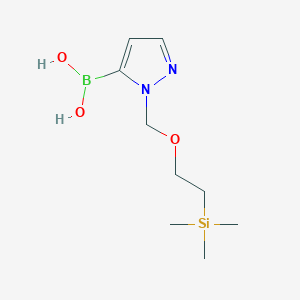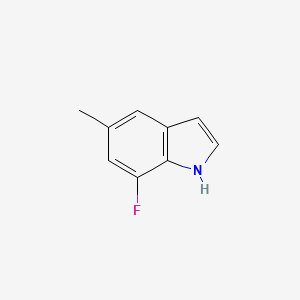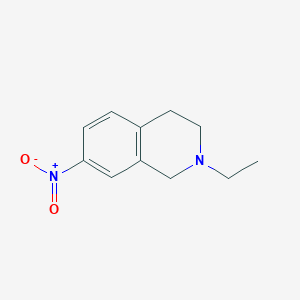
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic compounds featuring a nitrogen atom within a two-ring system. This particular compound is characterized by the presence of an ethyl group and a nitro group on the tetrahydroisoquinoline scaffold. Although the provided papers do not directly discuss 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline, they offer insights into the synthesis and properties of related tetrahydroisoquinoline derivatives, which can be informative for understanding this compound.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives is a topic of interest in the field of heterocyclic chemistry. Paper describes the synthesis of tetrahydroquinoline derivatives through the reaction of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate with 2-nitrobenzaldehydes, followed by reduction with hydrogen over Pd/C. This method could potentially be adapted for the synthesis of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline by choosing appropriate starting materials and reaction conditions. Paper discusses the reductive cyclization of a dimethoxy-substituted tetrahydroisoquinoline with triethyl phosphite, a process that could be relevant if a similar strategy were applied to the synthesis of the compound . Paper reports on an improved synthesis of a related compound, 2-(m-methoxyphenyl)ethylamine, and the reduction of dihydroisoquinolines to tetrahydroisoquinolines, which could provide insights into the reduction steps necessary for synthesizing 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a nitrogen atom. The presence of substituents such as ethyl and nitro groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and physical properties. Spectroscopic analyses, as mentioned in paper , are essential tools for confirming the structure of synthesized compounds. These techniques could be employed to ascertain the structure of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline once synthesized.
Chemical Reactions Analysis
The reactivity of tetrahydroisoquinoline derivatives is influenced by the substituents attached to the ring system. The nitro group, in particular, is an electron-withdrawing group that can make the compound susceptible to nucleophilic attack. The papers do not provide specific reactions for 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline, but the methodologies described in the papers, such as reductive cyclization and reduction reactions , could be relevant for understanding the types of chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. The presence of an ethyl group and a nitro group in 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline would likely affect its boiling point, solubility, and stability. While the papers provided do not discuss the physical properties of this specific compound, the general properties of tetrahydroisoquinolines, such as their solubility in organic solvents and susceptibility to oxidation, can be inferred. The synthesis methods described in the papers may also provide clues about the stability of the compound under various reaction conditions.
Applications De Recherche Scientifique
Antimycotic Activity
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results in the field of antimycotic activity. Specifically, compounds like 2-Chloro-3-(2-nitro)ethyland (2-nitro)vinylquinolines, which are closely related, have been synthesized and tested for their effectiveness against various microorganisms, including Aspergillus fumigatus, Trichophyton mentagrophytes, Microsporum gypseum, Epidermophyton floccosum, and Candida albicans. These compounds have exhibited strong inhibition properties against these microorganisms (Cziáky, Kóródi, Frank, & Czink, 1996).
Chemical Synthesis and Reactions
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is involved in various chemical synthesis processes and reactions. For instance, the reaction of 3,4-Dihydroisoquinoline with ethyl cyanoacetate in acetic acid/acetic anhydride yields olefins and other CH-acidic compounds, producing derivatives of 1,2,3,4-tetrahydroisoquinoline (Ziegler, Leitner, & Sterk, 1978). Similarly, N-Nitroso-1,2,3,4-tetrahydroisoquinolines react with base to form 3,4-dihydroisoquinolines, a reaction that is significant in the transformation of tetrahydroisoquinoline derivatives (Sakane, Terayama, Haruki, Otsuji, & Imoto, 1974).
Potential Bioreducible Substrates for Enzymes
Studies have synthesized and evaluated 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and Escherichia coli nitroreductase (NR). These studies are crucial in understanding the biological and medicinal applications of these compounds (Burke, Wong, Jenkins, Knox, & Stanforth, 2011).
Coordination Compounds and Catalysis
Coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their potential in enantioselective catalysis, particularly in the nitroaldol addition and Michael addition reactions. These developments are significant in the field of catalysis and organic synthesis (Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007).
Propriétés
IUPAC Name |
2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYMIKICPQWCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

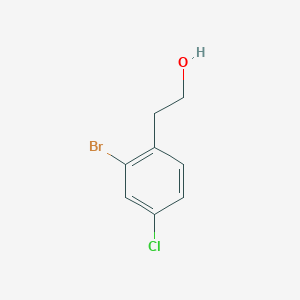
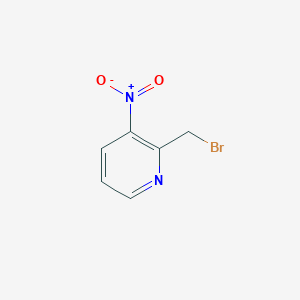
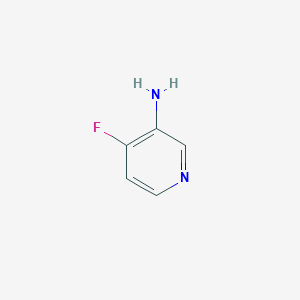


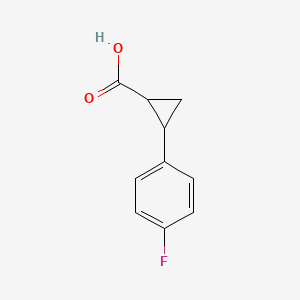

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)
